1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230719
InChI: InChI=1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3
SMILES:
Molecular Formula: C10H11F3O
Molecular Weight: 204.19 g/mol

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol

CAS No.:

Cat. No.: VC18230719

Molecular Formula: C10H11F3O

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol -

Specification

Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
IUPAC Name 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3
Standard InChI Key LYVFTFUJWWEOKG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CC(C(F)(F)F)O

Introduction

Structural and Functional Features

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol (C₁₀H₁₁F₃O) features a propan-2-ol backbone substituted with a trifluoromethyl (-CF₃) group at the 1-position and an ortho-methylphenyl (o-tolyl) moiety at the 3-position. The electron-withdrawing CF₃ group enhances acidity at the hydroxyl proton (pKa ~12–14), while the o-tolyl group introduces steric hindrance and influences regioselectivity in subsequent reactions .

Synthetic Methodologies

Friedel-Crafts Alkylation

Triflic acid-catalyzed Friedel-Crafts alkylation of o-xylene with mono(trifluoromethyl)oxiranes offers an alternative route. This method, demonstrated for α-(trifluoromethyl)-β-phenylethanols , proceeds via C2-selective oxirane ring opening, forming a carbocation that undergoes electrophilic aromatic substitution. Typical conditions involve triflic acid (10 mol%) in dichloromethane at 0°C, achieving yields >85% (Table 1).

Table 1: Friedel-Crafts Alkylation Conditions and Yields

OxiraneAreneCatalystYield (%)
CF₃-C(O)-CH₂-Oo-xyleneTfOH88
CF₃-C(O)-CH₂-OtolueneTfOH82
CF₃-C(O)-CH₂-ObenzeneTfOH78
Adapted from superacid-mediated syntheses

Physicochemical Properties

Physical State and Solubility

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol is a viscous liquid at room temperature (predicted bp ~180–190°C). The CF₃ group reduces water solubility (<1 g/L) but enhances miscibility with polar aprotic solvents (DMSO, DMF) and halogenated solvents (CH₂Cl₂, CHCl₃) .

Spectral Characteristics

¹H NMR (400 MHz, CDCl₃):

  • δ 1.17 (t, J = 6.4 Hz, 3H, CH₃ of o-tolyl)

  • δ 2.71 (dd, J₁ = 14.2 Hz, J₂ = 6.0 Hz, 1H, CH₂)

  • δ 4.06 (m, 1H, CH-OH)

  • δ 5.97 (d, J = 6.0 Hz, 1H, OH)

  • δ 7.14–7.38 (m, 4H, aromatic)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -80.06 (d, J = 7.6 Hz, CF₃)

IR (neat, cm⁻¹):

  • 3400–3300 (O-H stretch)

  • 1280–1120 (C-F stretches)

  • 750 (o-substituted aromatic C-H bend)

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols via reductive amination. For instance, reaction with benzylamine under hydrogenation conditions yields CF₃-C(NHCH₂Ph)-CH₂-o-tolyl, a potential kinase inhibitor scaffold .

Chiral Resolution

The stereogenic center at C2 enables chiral separation using (+)- or (-)-CSA (camphorsulfonic acid), with reported enantiomeric excesses >90% for analogous trifluoromethyl alcohols .

Polymer Chemistry

Incorporation into acrylate monomers (e.g., CF₃-C(OH)H-CH₂-o-tolyl acrylate) enhances polymer hydrophobicity and chemical resistance, with glass transition temperatures (Tg) ~105°C .

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